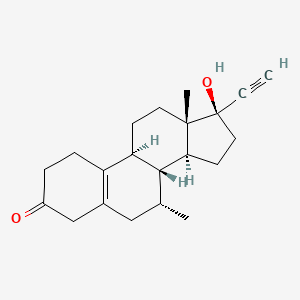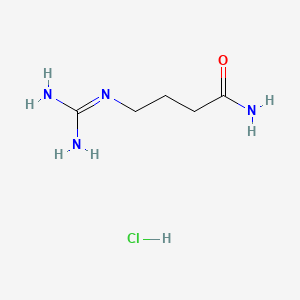
Trenbolona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La trenbolona tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La trenbolona ejerce sus efectos uniéndose a los receptores de andrógenos en el tejido muscular, lo que lleva a un aumento de la síntesis de proteínas y al crecimiento muscular . También mejora la retención de nitrógeno y la producción de glóbulos rojos, contribuyendo a sus efectos anabólicos . Los objetivos moleculares incluyen los receptores de andrógenos y las vías implicadas en la síntesis de proteínas y la hipertrofia muscular .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Trenbolone interacts with androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth . It is specifically nandrolone with two additional double bonds in the steroid nucleus . Trenbolone does not metabolize to dihydrotestosterone (DHT) like other anabolic steroids, making it an appealing performance-enhancing drug .
Cellular Effects
Trenbolone has significant effects on various types of cells and cellular processes. It stimulates substantial muscle growth and protein synthesis in the body by binding to androgen receptors . This leads to pronounced performance and physique improvements. Using Trenbolone to build lean muscle mass and increase strength carries a high risk of side effects .
Molecular Mechanism
Trenbolone exerts its effects at the molecular level primarily through its interaction with androgen receptors. It binds to these receptors, triggering a range of effects that help build muscle. These include increased protein synthesis rates, enhanced nitrogen retention in muscle tissue, and reduction in glucocorticoid hormones .
Temporal Effects in Laboratory Settings
The effects of Trenbolone change over time in laboratory settings. For instance, repetitive misuse of Trenbolone can lead to advanced heart failure
Dosage Effects in Animal Models
In animal models, the effects of Trenbolone vary with different dosages. Trenbolone acetate is administered as a pellet-type implant containing 80–200 mg for heifers and steers . Long-term abuse of Trenbolone can lead to severe side effects, including increase in blood pressure, alterations of the cardiovascular system, liver toxicity, acne, hirsutism, sexual dysfunction, and a large series of psychiatric effects .
Metabolic Pathways
Trenbolone is involved in several metabolic pathways. To increase its effective half-life, Trenbolone is administered as a prodrug as an ester conjugate such as Trenbolone acetate, Trenbolone enanthate, or Trenbolone cyclohexylmethylcarbonate. Plasma lipases then cleave the ester group in the bloodstream leaving free Trenbolone .
Subcellular Localization
It is known that Trenbolone binds to androgen receptors, which are typically located in the cytoplasm and nucleus of cells
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La trenbolona se sintetiza a través de una serie de reacciones químicas que comienzan con la nandrolona. Un método común implica la deshidrogenación oxidativa del estradiol-5,10 y 9,11-dieno-17-ol-3-ona utilizando un reactivo oxidante en diclorometano a temperaturas controladas . El producto resultante se somete entonces a esterificación para producir acetato de this compound .
Métodos de producción industrial
La producción industrial del acetato de this compound implica varios pasos, incluyendo la eterificación, reducción, hidrólisis, deshidrogenación y acilación . El proceso está diseñado para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los subproductos . El uso de reactivos y condiciones específicas, como el borohidruro de potasio para la reducción y la 2,3-dicloro-5,6-diciano-1,4-benzoquinona para la deshidrogenación, garantiza una síntesis eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
La trenbolona experimenta varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroxilo a cetonas.
Reducción: Conversión de cetonas a grupos hidroxilo.
Esterificación: Formación de ésteres a partir de grupos hidroxilo y ácidos carboxílicos.
Hidrólisis: Ruptura de los enlaces éster para formar grupos hidroxilo y ácidos carboxílicos.
Reactivos y condiciones comunes
Agentes oxidantes: Diclorometano, DDQ (2,3-dicloro-5,6-diciano-1,4-benzoquinona).
Agentes reductores: Borohidruro de potasio.
Agentes de esterificación: Cloruro de acetilo, piridina.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen acetato de this compound, enantato de this compound y hexahidrobencilcarbonato de this compound .
Comparación Con Compuestos Similares
La trenbolona se compara a menudo con otros esteroides anabólicos como:
Nandrolona: Estructura similar pero carece de los enlaces dobles adicionales en el núcleo esteroide.
Testosterona: Efectos anabólicos menos potentes en comparación con la this compound.
Boldenona: Efectos anabólicos similares pero con una estructura química diferente.
La this compound es única debido a sus altas puntuaciones anabólicas y androgénicas, lo que la convierte en uno de los esteroides anabólicos más potentes disponibles .
Propiedades
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHPFQKXOUFFV-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034192 | |
| Record name | 17beta-Trenbolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10161-33-8 | |
| Record name | Trenbolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10161-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trenbolone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trenbolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17beta-Trenbolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRENBOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P53R4420TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1683143.png)



![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)






![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)


